N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tetrazole ring and two methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The tetrazole derivative is then coupled with 2,4-dimethoxyphenylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets effectively.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness: N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the benzamide moiety, which can confer specific biological activities and chemical properties that are not observed in its analogs.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-13-6-7-14(15(9-13)24-2)18-16(22)11-4-3-5-12(8-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMBNYGBQOYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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